molecular formula C16H15FN4O2S B2740063 2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034310-15-9

2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2740063
CAS No.: 2034310-15-9
M. Wt: 346.38
InChI Key: MPVSRJMTDMZSFJ-UHFFFAOYSA-N
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Description

“2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic compound. Unfortunately, there isn’t much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is not explicitly mentioned in the available literature .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not detailed in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available literature .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A study by Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, showing selective and potent inhibition of cyclooxygenase-2 (COX-2). This research highlights the compound's potential for developing injectable COX-2 specific inhibitors with anti-inflammatory activity (Pal et al., 2003).

Metal Ion Selectivity and Sensing

Bozkurt and Gul (2018) developed a pyrazoline derivative for selective fluorometric detection of Hg2+ ions, demonstrating its potential as a non-toxic, selective, and sensitive fluorometric "turn-off" sensor (Bozkurt & Gul, 2018).

COX-2 Inhibitors Synthesis

Patel et al. (2004) utilized 4,5-diaryl-1H-pyrazole-3-ol as a template to synthesize compounds as potential COX-2 inhibitors. This research contributes to understanding the structural requirements for COX-2 inhibitory activity (Patel et al., 2004).

Peripheral Benzodiazepine Receptor Study

Fookes et al. (2008) synthesized fluorinated pyrazolopyrimidine derivatives showing high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), indicating their usefulness in neurodegenerative disorders' studies (Fookes et al., 2008).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, showcasing the application of sulfonamide derivatives in material science and engineering (Kaya et al., 2016).

Cytotoxicity and Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized benzenesulfonamide derivatives showing cytotoxic activities and strong inhibition of human cytosolic carbonic anhydrase isoenzymes, suggesting potential for anti-tumor and enzyme inhibition studies (Gul et al., 2016).

Mechanism of Action

The mechanism of action of “2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” is not explicitly mentioned in the available literature .

Safety and Hazards

The safety and hazards associated with “2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” are not explicitly mentioned in the available literature .

Future Directions

The future directions for “2-fluoro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide” are not explicitly mentioned in the available literature .

Properties

IUPAC Name

2-fluoro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-21-11-14(10-19-21)13-6-12(7-18-9-13)8-20-24(22,23)16-5-3-2-4-15(16)17/h2-7,9-11,20H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPVSRJMTDMZSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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